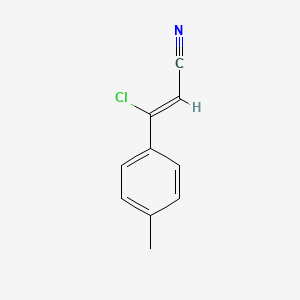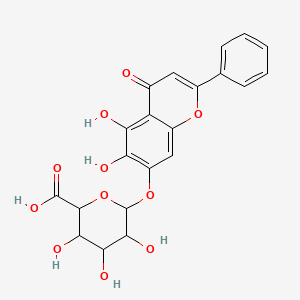
potassium;2,3,4-trihydroxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2,3,4-trihydroxy-4-oxobutanoate, also known as potassium hydrogen tartrate, is a potassium salt of tartaric acid. It is commonly found in the form of a white crystalline powder and is widely used in various industries, including food, pharmaceuticals, and chemical research. The compound has the molecular formula C4H5KO6 and is known for its acidic properties and solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of wine fermentation. During the fermentation process, tartaric acid naturally present in grapes reacts with potassium ions to form potassium hydrogen tartrate, which precipitates out of the wine. This precipitate is then collected, purified, and processed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2,3,4-trihydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Depending on the substituent, various derivatives of tartaric acid can be formed.
Aplicaciones Científicas De Investigación
Potassium;2,3,4-trihydroxy-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: The compound is used in buffer solutions and as a stabilizing agent for enzymes and proteins.
Medicine: It is utilized in pharmaceutical formulations for its buffering and stabilizing properties.
Mecanismo De Acción
The mechanism of action of potassium;2,3,4-trihydroxy-4-oxobutanoate involves its ability to act as a weak acid and donate protons in aqueous solutions. This property makes it an effective buffering agent, maintaining the pH of solutions within a narrow range. In biological systems, it stabilizes proteins and enzymes by maintaining an optimal pH environment .
Comparación Con Compuestos Similares
Similar Compounds
Sodium hydrogen tartrate: Similar in structure but contains sodium instead of potassium.
Ammonium hydrogen tartrate: Contains ammonium instead of potassium.
Calcium tartrate: Contains calcium and has different solubility properties.
Uniqueness
Potassium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific solubility and buffering capacity, making it particularly useful in applications where precise pH control is required. Its ability to form stable complexes with various metal ions also distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
potassium;2,3,4-trihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethane;4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B7856395.png)

![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7856407.png)
![[(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7856426.png)
![(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone](/img/structure/B7856436.png)





